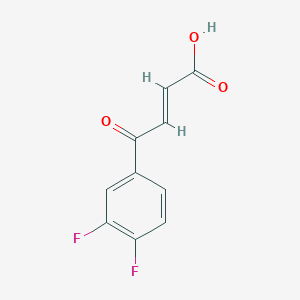

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of DFBOA can be achieved from Succinic anhydride and 1,2-Difluorobenzene . The synthesis methods and the antimicrobial activities of these derivatives have been explored, providing valuable insights for pharmaceutical research.Molecular Structure Analysis

The molecular structure of DFBOA has been extensively studied. Techniques like FT-IR, NMR, and X-ray diffraction have been used to analyze its structural and vibrational characteristics. These studies contribute to understanding the molecular structure, vibrational wavenumbers, and stability of these molecules, which is essential in materials science and molecular engineering.Chemical Reactions Analysis

DFBOA and its derivatives have been studied for their potential applications in various scientific research fields including biochemistry, pharmacology, and organic chemistry. Research has highlighted the potential of certain derivatives of DFBOA in nonlinear optical applications. Studies on molecular docking, vibrational, structural, electronic, and optical properties of these compounds suggest they could be candidates for nonlinear optical materials.Physical And Chemical Properties Analysis

DFBOA is a white crystalline solid that is soluble in water and ethanol. It has a molecular weight of 276.16 g/mol and a melting point of 196-198°C.Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid derivatives are valuable as building blocks in synthesizing biologically active compounds. A method combining microwave assistance and ytterbium triflate catalyst has been developed for the efficient synthesis of these compounds from various (hetero)aromatic ketones and glyoxylic acid monohydrate, yielding pure products in 52-75% isolated yields (Tolstoluzhsky et al., 2008).

Inhibitors of Kynurenine-3-Hydroxylase

Derivatives of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, which are among the most effective known so far. These compounds have shown potential as neuroprotective agents (Drysdale et al., 2000).

Antimicrobial Activity

Compounds derived from 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid have been studied for their antimicrobial properties. Novel heterocyclic compounds such as pyridazinones and thiazoles derivatives have been synthesized using this acid as a key material, demonstrating antimicrobial activities (El-Hashash et al., 2014).

Analgesic and Antibacterial Properties

Derivatives of this acid, such as 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides, have been synthesized and found to have analgesic and antibacterial activities. Some of these compounds have activities comparable to or exceeding those of reference drugs, with low toxicities (Bykov et al., 2018).

Synthesis of Novel Heterocyclic Compounds

Using 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid, various novel heterocyclic compounds have been synthesized, showing promising antibacterial activities. These compounds include aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).

Synthesis of Complexes with Transition Metal Ions

Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized, characterized by different physico-chemical methods, and studied for their thermal and magnetic properties (Ferenc et al., 2017).

Interaction with DNA and Antitumor Activity

Compounds like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have been synthesized, characterized, and found to effectively interact with DNA. They also demonstrate significant antitumor and antioxidant activities, indicating their potential in cancer treatment (Sirajuddin et al., 2015).

Safety and Hazards

The safety data sheet for 3,4-Difluorophenyl isocyanate, a related compound, indicates that it is combustible, harmful if swallowed, and may cause skin and eye irritation . It is also harmful if inhaled and may cause respiratory irritation . These precautions may also apply to DFBOA, but specific safety data for DFBOA was not found in the search results.

Eigenschaften

IUPAC Name |

(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEIUAVCQAVVOW-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide](/img/structure/B2674287.png)

![N-(2-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2674290.png)

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2674293.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2674296.png)

![Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2674297.png)

![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2674299.png)

![(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2674300.png)

![2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2674301.png)

![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)